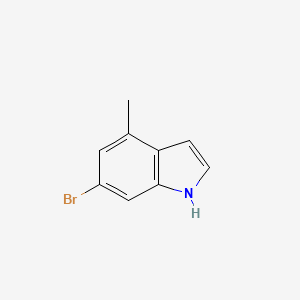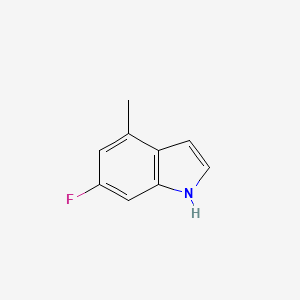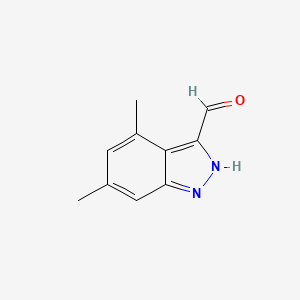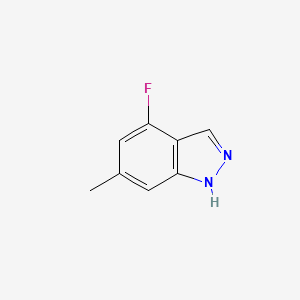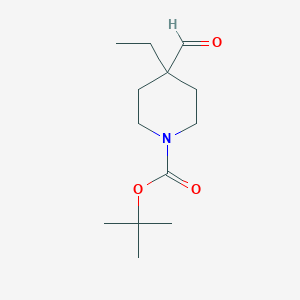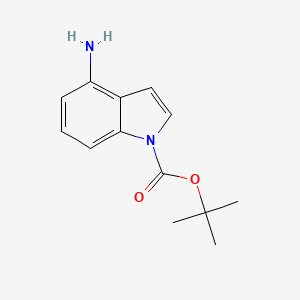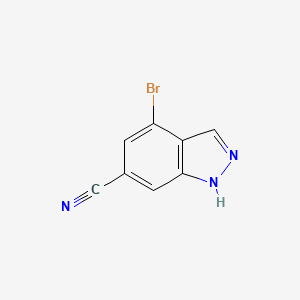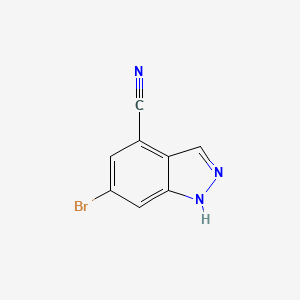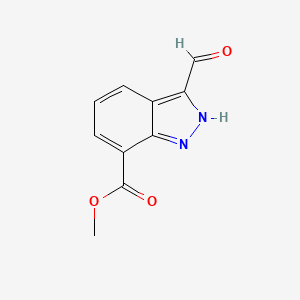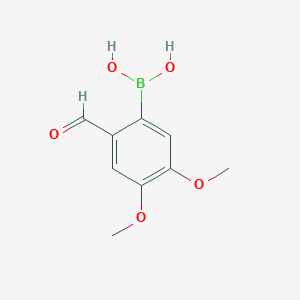
(2-Formyl-4,5-dimethoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BO512. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C1. The compound has a molecular weight of 209.992.
Synthesis Analysis
The specific synthesis process for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is not detailed in the search results. However, boronic acids are generally used as reactants in various chemical reactions3. For instance, they are used in the enantioselective preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes3.Molecular Structure Analysis
The linear formula of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is C9H11BO51. The InChI code is 1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H32.
Chemical Reactions Analysis
Boronic acids, including “(2-Formyl-4,5-dimethoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction4. They are also used in the stereoselective preparation of indenol derivatives via cationic palladium complex-catalyzed diastereoselective tandem annulation3.
Physical And Chemical Properties Analysis
“(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a solid substance stored in an inert atmosphere at temperatures between 2-8°C1. It has a molecular weight of 209.992 and a linear formula of C9H11BO51.Applications De Recherche Scientifique
Application 1: Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The boronic acid is used as a reagent in the SM coupling reaction. The reaction conditions are generally mild and functional group tolerant . The boronic acid is used in the transmetalation step, where it is transferred from boron to palladium .
- Results or Outcomes : The SM coupling reaction using boronic acids has been successful in forming carbon–carbon bonds. In a kinetic analysis of a competition conducted between two boronic acids, it was demonstrated experimentally that the boronic acid was the most reactive species .
Application 2: Synthesis of Indenamines and Indenol Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a reactant for the enantioselective preparation of indenamines and stereoselective preparation of indenol derivatives .
- Methods of Application : The boronic acid is used in a cationic palladium complex-catalyzed tandem annulation with alkynes to prepare indenamines and indenol derivatives .
- Results or Outcomes : The reaction results in the formation of indenamines and indenol derivatives in a stereoselective manner .
Application 3: Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a reactant for the synthesis of oxazoline-substituted potassium organotrifluoroborates .
- Methods of Application : The boronic acid is used in a reaction to prepare oxazoline-substituted potassium organotrifluoroborates .
- Results or Outcomes : The reaction results in the formation of oxazoline-substituted potassium organotrifluoroborates .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols1.
Orientations Futures
The search results do not provide specific future directions for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid”. However, given its use in various chemical reactions, ongoing research may continue to explore its potential applications in organic synthesis and other areas of chemistry.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
CAS RN |
1005346-96-2 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
